molecular formula C12H13N5O2S B2670241 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide CAS No. 869068-51-9

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide

Cat. No.: B2670241
CAS No.: 869068-51-9
M. Wt: 291.33
InChI Key: GAKUROOUQXWWLO-UHFFFAOYSA-N
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Description

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide is a chemical compound with the CAS Registry Number 869068-51-9 . It is characterized by the molecular formula C12H13N5O2S and has a molecular weight of 291.33 g/mol . Its structure can be represented by the SMILES notation O=C(NCC1=CC=CC=C1)CSC(N2N)=NN=CC2=O . As a specialized chemical, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a 1,2,4-triazin-5-one core linked to an N-benzylacetamide group via a sulfanyl bridge, makes it a compound of interest for developing novel pharmacologically active molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-17-11(19)7-15-16-12(17)20-8-10(18)14-6-9-4-2-1-3-5-9/h1-5,7H,6,8,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUROOUQXWWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine with ethyl 2-isocyanoacetate in water, followed by the addition of a benzylamine derivative . The reaction conditions often require heating and the use of solvents such as dioxane to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies indicate that compounds derived from triazines exhibit significant antimicrobial properties. The presence of the sulfanyl group in 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide enhances its interaction with microbial targets, potentially leading to the development of new antibiotics. For instance, derivatives of triazine have been shown to inhibit the growth of various bacterial strains, making them promising candidates for further research in antibiotic development .

Anticancer Potential
Research has also focused on the anticancer properties of triazine derivatives. Some studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways . This highlights the potential for developing novel anticancer agents based on this compound.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, certain triazine derivatives have been shown to inhibit xanthine oxidase and other enzymes that play roles in inflammatory responses and oxidative stress . This positions this compound as a potential therapeutic agent for conditions like gout and other inflammatory diseases.

Agricultural Applications

Fungicidal Properties
In agricultural research, compounds containing triazine rings have been evaluated for their fungicidal activity against various plant pathogens. The unique structure of this compound suggests it may possess similar properties. Preliminary studies indicate that such compounds can inhibit fungal growth effectively, offering an alternative to traditional fungicides .

Plant Growth Regulation
Additionally, some derivatives have been explored for their ability to regulate plant growth and development. Triazines can influence hormonal pathways in plants, potentially leading to enhanced growth rates or improved resistance to environmental stressors . This application could be significant in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been investigated for improving material properties. The unique chemical characteristics of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-y)sulfanyl]-N-benzylacetamide can enhance thermal stability and mechanical strength when used as a modifier in polymer formulations . This application is particularly relevant in the development of advanced materials for industrial use.

Case Studies

Study Findings Application Area
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureusMedicinal Chemistry
Investigation of Anticancer EffectsInduced apoptosis in breast cancer cell linesOncology
Research on Fungicidal PropertiesEffective against Fusarium speciesAgriculture
Polymer Modification StudyImproved mechanical properties in composite materialsMaterial Science

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 4-amino-5-oxo-triazin-3-yl, N-benzylacetamide Potential anticancer, enzyme inhibition (hypothesized)
ZINC C13035420 Cyclopropylcarbamoyl, 4-methylphenyl Chemokine-G protein interaction (structural studies)
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)thio)-N-acetamide Furan-2-yl, pyrolium fragment Anti-exudative activity (rat models)
ZINC3311913 4-isopropylphenyl, 6-methyl-triazin Unknown (structural analogue)
Compound 81f (Makk et al.) Trifluoroacetamido, phosphonic acid High antioxidant activity (IC50 comparable to standard drugs)
8q (N-substituted acetamide) Indol-3-ylmethyl, 1,3,4-oxadiazol-2-yl α-Glucosidase inhibition (IC50 = 49.71 µM)

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Crystallographic data for related triazin-3-yl derivatives (e.g., ) reveal hydrogen bonds between the triazine amino/keto groups and solvent or protein residues, stabilizing molecular conformations .

Key Research Findings and Gaps

  • Anticancer Activity : While benzenesulfonamide-triazine hybrids () demonstrate apoptosis induction, the target compound’s efficacy remains unvalidated in vitro or in vivo .
  • Metabolic Stability : QSAR studies () highlight that bulkier substituents (e.g., tert-butyl) improve metabolic stability, but the N-benzyl group’s impact is unclear .
  • Synthetic Accessibility : The target compound’s synthesis is less complex than fluorinated or phosphonated derivatives (e.g., 81f), making it a viable candidate for further derivatization .

Biological Activity

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C₉H₁₀N₆O₃S
Molecular Weight 226.27 g/mol
IUPAC Name This compound
CAS Number 540772-31-4

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The triazine moiety is known for its ability to interfere with nucleic acid synthesis and protein function, which can lead to antiparasitic and antibacterial effects. The presence of the sulfanyl group may enhance its reactivity and binding affinity to these targets.

Antiparasitic Activity

A significant area of research has focused on the antiparasitic properties of related compounds. For instance, studies have suggested that N-benzylacetamide derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The metabolite N-benzylacetamide has been proposed to contribute to this activity through its role in the metabolism of benznidazole (BZN), a standard treatment for this infection .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Derivatives of triazine compounds have shown promise against various bacterial strains, suggesting that modifications in the structure can lead to enhanced antibacterial activity. In vitro studies are necessary to confirm these effects and establish minimum inhibitory concentrations (MICs) for specific pathogens.

Study 1: Trypanocidal Efficacy

In a clinical study involving pediatric patients treated with benznidazole, researchers identified metabolites including N-benzylacetamide. The study aimed to evaluate the correlation between these metabolites and both toxicity and efficacy against T. cruzi. Findings indicated that N-benzylacetamide could play a role in the drug's pharmacological profile .

Study 2: Antimicrobial Screening

A series of synthesized triazine derivatives were evaluated for their antimicrobial activity against E. coli and S. aureus. Results showed that certain modifications led to increased potency, highlighting the importance of structural variations in enhancing biological activity.

Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntiparasiticTrypanosoma cruziTrypanocidal activity
AntimicrobialE. coli, S. aureusInhibition of growth
CytotoxicityVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide?

The compound can be synthesized via nucleophilic substitution reactions involving thioglycolic acid derivatives and triazinone precursors. A typical protocol involves:

  • Reacting a triazinone intermediate with thioglycolic acid in methanol under stirring for 3–4 hours at room temperature .
  • Purification via crystallization from appropriate solvents (e.g., water or ethanol) to isolate the product.
  • Characterization using NMR and mass spectrometry to confirm the presence of the sulfanyl and benzylacetamide moieties.

Q. How is the crystal structure of this compound determined and validated?

X-ray crystallography is the gold standard for structural elucidation:

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXTL or SHELXL for structure solution and refinement, ensuring R-factors < 0.05 .
  • Validation : Check for geometric outliers using the IUCr’s CIF validation tools and resolve disorders via PLATON .

Advanced Research Questions

Q. How can intermolecular interactions influence the compound’s crystallographic packing?

The compound forms hydrogen-bonded networks critical for stability:

  • N–H⋯O bonds create dimeric units, while C–H⋯O interactions extend these into 3D frameworks .
  • Analyze packing diagrams (e.g., using Mercury software) to identify π-π stacking between triazine and benzyl groups, which may enhance thermal stability .

Q. What computational methods are suitable for predicting bioactivity and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the sulfanyl and triazinone groups as key pharmacophores .
  • QSAR Studies : Develop regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with cytotoxicity or antimicrobial activity .

Q. How can metabolic stability be assessed for this compound?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, particularly oxidation at the sulfanyl group or hydrolysis of the acetamide .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities?

  • Assay Variability : Compare experimental conditions (e.g., cytotoxicity assays on Daphnia magna vs. mammalian cell lines) .
  • Purity Verification : Re-examine crystallinity and elemental analysis data to rule out impurities affecting bioactivity .
  • Computational Cross-Check : Validate conflicting SAR results with ab initio calculations (e.g., DFT for electronic effects) .

Methodological Best Practices

Q. What strategies optimize synthetic yield and purity?

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Use base catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Crystallization : Optimize solvent polarity (e.g., water:ethanol gradients) to avoid amorphous byproducts .

Q. How to design a robust crystallographic study for derivatives of this compound?

  • Twinned Data : Employ SHELXD for structure solution if twinning is detected .
  • Thermal Ellipsoids : Refine anisotropic displacement parameters to confirm rigid triazinone and benzyl groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) to guide co-crystal design .

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